CYP199A4 Substrate Binding Mode: Structural Equivalence to 4-Phenylbenzoic Acid Confirmed by Crystallography
4-Methoxy-3-phenylbenzoic acid (as the 4-(3'-methoxyphenyl)benzoic acid isomer) binds to the CYP199A4 active site in a manner structurally indistinguishable from 4-phenylbenzoic acid, as demonstrated by X-ray crystallography [1]. Both substrates occupy the identical binding pocket orientation, with the biphenyl scaffold positioning the distal phenyl ring in the same hydrophobic cavity. This structural equivalence provides a defined baseline for interpreting differential oxidative outcomes. Despite identical binding geometry, the methoxy-substituted phenylbenzoic acids undergo oxidative demethylation with low activity, whereas 4-phenylbenzoic acid yields no detectable aromatic oxidation whatsoever in the wild-type enzyme [2].
| Evidence Dimension | Substrate binding mode and oxidative fate in CYP199A4 active site |
|---|---|
| Target Compound Data | Binds with orientation identical to 4-phenylbenzoic acid; undergoes oxidative demethylation with low activity |
| Comparator Or Baseline | 4-Phenylbenzoic acid: Identical binding orientation; no detectable aromatic oxidation |
| Quantified Difference | Binding mode: indistinguishable by crystallography; Oxidation outcome: demethylation activity present (low) vs. no oxidation |
| Conditions | CYP199A4 wild-type enzyme from Rhodopseudomonas palustris; X-ray crystallography and in vitro oxidation assays |
Why This Matters
This structural evidence validates the compound as a crystallographically characterized probe for CYP199A4 mechanistic studies, enabling direct comparison with 4-phenylbenzoic acid while introducing a unique metabolic handle (demethylation) absent in the unsubstituted analog.
- [1] Coleman T, Lee JZH, Kirk AM, Doherty DZ, Podgorski MN, Pinidiya DK, et al. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Chem Eur J. 2022;28(67):e202201895. View Source
- [2] Proteopedia. The crystal structure of 4-(3'-methoxyphenyl)benzoic acid-bound CYP199A4. Entry derived from Coleman et al. Chem Eur J. 2022. View Source
